molecular formula C28H24BrNO2 B2528399 2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one CAS No. 1023488-75-6

2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one

Cat. No. B2528399
CAS RN: 1023488-75-6
M. Wt: 486.409
InChI Key: GANHNGTUQSAUAP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-5,6,7-trihydroindol-4-one, also known as 4-bromo-2-hydroxy-N-ethoxybenzylideneindoline, is a chemical compound that is used in scientific research as a tool to study the effects of certain drugs. The compound has a molecular weight of 368.3 g/mol, and is a white crystalline solid with a melting point of 142-144 °C. It is insoluble in water, but soluble in ethanol, methanol, and acetone.

Scientific Research Applications

Polymorphism and Mechanical Properties

The compound exists in three polymorphs, each with distinct crystal structures and mechanical behaviors . These polymorphs—elastic, brittle, and plastic—differ in their intermolecular interactions and packing arrangements. Understanding these variations is crucial for designing materials with specific mechanical properties. Here’s a brief overview:

Co-crystal Formation

Recent research revealed that one of the reported polymorphs, “Form III,” is not a true polymorph but a co-crystal. It contains approximately 25% of our compound and likely 75% of another compound, 4-bromophenyl 4-nitrobenzoate . Co-crystals play a vital role in drug formulation, as they can enhance solubility, stability, and bioavailability.

Surface Chemistry and Self-Assembly

The compound’s molecular architecture is sensitive to the underlying metallic surfaces. Researchers have observed various self-assembled structures, including Kagome networks, coordinated/covalent dimers, and branched coordination chains. These architectures arise from interactions with metal surfaces, making this compound relevant for surface chemistry studies .

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24BrNO2/c1-2-32-24-14-12-23(13-15-24)30-26(20-8-10-22(29)11-9-20)18-25-27(30)16-21(17-28(25)31)19-6-4-3-5-7-19/h3-15,18,21H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANHNGTUQSAUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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